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Compound of Interest

Compound Name: beta-D-arabinofuranose

Cat. No.: B1598833 Get Quote

In any discussion of a specific D-arabinose isomer, it is essential to first address its behavior in

solution. D-arabinose, like other aldopentoses, does not exist as a single structure in aqueous

environments. Instead, it undergoes mutarotation to form a dynamic equilibrium between its

open-chain aldehyde form and multiple cyclic hemiacetal isomers: the five-membered furanose

and the six-membered pyranose rings, each with two anomeric configurations (alpha and beta).

The pyranose form is recognized as being thermodynamically more stable than the furanose

form.[1][2] This inherent stability has profound implications for the solid state; the isomer that

preferentially crystallizes from solution is typically the one that forms the most stable, lowest-

energy crystal lattice. For D-arabinose, extensive crystallographic evidence has established

that this is the β-D-arabinopyranose isomer.[3][4] While β-D-arabinofuranose is the building

block for vital polysaccharides, its isolation as a stable, pure crystalline solid is not reported in

literature, making its direct physical characterization in that state a significant challenge.
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Caption: Equilibrium of D-arabinose isomers in solution.

Physical Properties of Crystalline D-Arabinose (β-D-
Arabinopyranose Anomer)
Given that β-D-arabinopyranose is the readily isolatable crystalline form, its physical properties

are well-documented and provide the baseline for solid-state handling and characterization of

D-arabinose.

Property Value Source(s)

Molecular Formula C₅H₁₀O₅ [5]

Molecular Weight 150.13 g/mol [5]

Appearance
White crystalline powder,

colorless crystals
[3][6]

Melting Point 156–160 °C [3][7]

Density (crystal) ~1.627 - 1.660 g/cm³ [4][8]

Solubility (Water, 25°C) Highly soluble (~834 g/L) [9]

Solubility (Other)

Slightly soluble in alcohol;

Insoluble in ether, methanol,

acetone

[6]

Specific Optical Rotation
[α]²⁰/D ~ -104° (c=10, H₂O,

equilibrium)
[7]

Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided a definitive structural model for β-D-

arabinopyranose. This detailed analysis is crucial for understanding its stability, solubility, and

packing interactions, which are fundamental to drug formulation and development.
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The crystal structure is characterized by an extensive network of intermolecular hydrogen

bonds.[4] These bonds involve the hydroxyl groups and the ring oxygen, creating a highly

stable and ordered three-dimensional lattice. This strong hydrogen-bonding network is a

primary determinant of the compound's melting point and solubility characteristics.

Parameter Value Source(s)

Crystal System Orthorhombic [3][4][8]

Space Group P2₁2₁2₁ [3][4][8]

Unit Cell: a 6.50 Å [3]

Unit Cell: b 19.41 Å [3]

Unit Cell: c 4.83 Å [3]

Molecules per unit cell (Z) 4 [3][4][8]

Experimental Protocol: Single Crystal Growth of β-D-
Arabinopyranose
The generation of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The

causality behind this protocol lies in creating a state of slow supersaturation, allowing

molecules to methodically arrange into a low-energy, well-ordered lattice rather than rapidly

precipitating as an amorphous solid.

Method: Slow Evaporation

Solvent Selection: Prepare a binary solvent system of 50:50 (w/w) ethanol/water. Water acts

as a good solvent, while ethanol acts as an anti-solvent, reducing the solubility of the polar

arabinose. This mixture allows for fine control over the evaporation rate and solubility.

Solution Preparation: Dissolve D-arabinose in the solvent mixture at a slightly elevated

temperature (e.g., 40°C) with stirring until a clear, saturated solution is obtained.

Filtration: Filter the warm solution through a 0.45 µm filter into a clean crystallizing dish or

beaker. This step is critical to remove any particulate matter that could act as unwanted

nucleation sites, leading to polycrystalline material.
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Slow Evaporation: Cover the dish with perforated paraffin film or a lid that is slightly ajar.

Place the setup in a vibration-free environment at a constant, controlled temperature (e.g.,

room temperature). The slow, controlled evaporation of the more volatile ethanol gradually

increases the supersaturation of the solution, promoting the formation of a few large, well-

defined crystals.

Crystal Harvesting: Once crystals of suitable size (e.g., ~0.3 mm) have formed, carefully

remove them from the mother liquor using a spatula or forceps and dry them on filter paper.

Crystallization & Characterization Workflow
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Caption: Workflow for crystallization and structural analysis.

Characterization of β-D-Arabinofuranose: An In-
Solution and Computational Approach
While a crystalline sample of pure β-D-arabinofuranose is unavailable for direct physical

measurement, its properties can be inferred from in-solution studies and computational

modeling. This information is vital for understanding its interactions with enzymes and its role in

biopolymers.

Conformational Dynamics
Unlike the relatively rigid chair conformation of the pyranose ring, the five-membered furanose

ring is highly flexible. Its conformation is described by a pseudorotational itinerary, typically

existing in a dynamic equilibrium between multiple "envelope" (E) and "twist" (T) conformations.

[10] This conformational flexibility is studied primarily through:

NMR Spectroscopy: Analysis of vicinal proton-proton coupling constants (³JHH) allows for

the determination of torsional angles and, by extension, the preferred ring conformations in
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solution.[6][9]

Computational Chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD)

simulations are used to calculate the relative energies of different conformers and predict the

most probable structures.[6][11]

These studies show that the conformational preference of an arabinofuranose unit is highly

dependent on its chemical environment, such as the nature of its substituents and its linkage

within an oligosaccharide.[12]

Spectroscopic Signatures (In-Solution NMR)
NMR spectroscopy is the most powerful tool for identifying and characterizing the different

isomers of arabinose in solution. Although chemical shifts are sensitive to solvent, pH, and

temperature, certain regions are characteristic. For example, in D₂O, the anomeric proton (H-1)

and carbon (C-1) signals are distinct for each isomer, with the β-furanose anomer typically

appearing in a crowded anomeric region.[8][13] These spectroscopic handles are essential for

monitoring reactions and confirming the structure of synthetic arabinofuranosides.

Computed Physical Properties
Computational models provide estimates for the physicochemical properties of the theoretical

β-D-arabinofuranose molecule. While not experimental values from a solid sample, they are

useful for predictive modeling in drug design and development.

Property (Computed) Predicted Value Source

Molecular Formula C₅H₁₀O₅ [14]

Exact Mass 150.05282342 Da [14]

Topological Polar Surface Area 90.2 Å² [14]

Hydrogen Bond Donor Count 4 [14]

Hydrogen Bond Acceptor

Count
5 [14]

Rotatable Bond Count 1 [14]
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Conclusion and Future Perspectives
The physical properties of D-arabinose are a tale of two isomers. The solid state is dominated

by the thermodynamically stable β-D-arabinopyranose, whose properties are well-

characterized and provide a reliable foundation for handling the compound. In contrast, the

biologically pivotal β-D-arabinofuranose remains elusive in a pure crystalline form. Its

characterization relies on sophisticated in-solution NMR and computational techniques,

revealing a conformationally flexible and dynamic entity.

For researchers in drug development, this dichotomy is critical. While bulk manufacturing and

formulation will handle the stable pyranose crystal, the design of inhibitors or probes for

enzymes that process arabinofuranosides (e.g., arabinosyltransferases in Mycobacterium

tuberculosis) must be based on the dynamic furanose structure. Future advances in crystal

engineering, such as co-crystallization with stabilizing molecules or specialized kinetic trapping

methods, may one day enable the isolation and definitive crystallographic characterization of β-

D-arabinofuranose, providing an invaluable snapshot of this crucial biological building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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